molecular formula C6H12ClNO B2949499 3-(Prop-2-yn-1-yloxy)propan-1-aminehydrochloride CAS No. 1099527-91-9; 1342261-72-6

3-(Prop-2-yn-1-yloxy)propan-1-aminehydrochloride

Cat. No.: B2949499
CAS No.: 1099527-91-9; 1342261-72-6
M. Wt: 149.62
InChI Key: RYUDRUMOOALENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a versatile compound used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to a propan-1-amine backbone, with a hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride typically involves the reaction of prop-2-yn-1-ol with 3-chloropropan-1-amine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives. Substitution reactions can result in a variety of substituted amine compounds.

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and probes for studying biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a starting material for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride can be compared with other similar compounds, such as:

    3-(Prop-2-yn-1-yloxy)aniline: This compound has a similar prop-2-yn-1-yloxy group but differs in the amine structure, leading to different chemical and biological properties.

    2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride: This compound has a shorter carbon chain, which affects its reactivity and applications.

    1-(Prop-2-yn-1-yloxy)-4-propylbenzene: This compound contains a benzene ring, providing aromatic properties and different reactivity compared to the aliphatic structure of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride.

The uniqueness of 3-(Prop-2-yn-1-yloxy)propan-1-amine hydrochloride lies in its specific combination of functional groups and structural features, making it suitable for a diverse range of applications in scientific research and industry.

Properties

CAS No.

1099527-91-9; 1342261-72-6

Molecular Formula

C6H12ClNO

Molecular Weight

149.62

IUPAC Name

3-prop-2-ynoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-5-8-6-3-4-7;/h1H,3-7H2;1H

InChI Key

RYUDRUMOOALENQ-UHFFFAOYSA-N

SMILES

C#CCOCCCN.Cl

solubility

not available

Origin of Product

United States

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